molecular formula C10H20N2O3 B1592099 Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate CAS No. 203503-03-1

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate

Cat. No.: B1592099
CAS No.: 203503-03-1
M. Wt: 216.28 g/mol
InChI Key: KREUZCYJWPQPJX-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate (CAS 203503-03-1) is a piperidine derivative that serves as a vital chiral building block and intermediate in organic and pharmaceutical synthesis . Its molecular formula is C₁₀H₂₀N₂O₃ with a molecular weight of 216.28 g/mol . The structure features a piperidine ring with both amino and hydroxyl functional groups, protected by a tert-butoxycarbonyl (Boc) group on the nitrogen, which enhances stability during synthetic manipulations . This compound is recognized for its role in constructing more complex molecules, particularly in the development of potential therapeutic agents such as kinase inhibitors and other bioactive molecules . Key Research Applications: • Pharmaceutical Intermediate: This compound is a key precursor in the synthesis of various drug candidates. Its utility is demonstrated in the preparation of molecules studied for anticancer activity, where it has shown potential in mechanisms involving apoptosis induction . • Versatile Chemical Synthesis: The presence of multiple functional groups allows for diverse chemical transformations, including oxidation, reduction, and sulfonylation, making it a versatile scaffold for producing specialty chemicals and materials . • Biochemical Research: Its ability to interact with biological targets, such as enzymes and receptors, makes it a valuable tool for biochemical research and exploring mechanisms of action in various disease pathways . Handling and Storage: For this solid compound with a calculated density of 1.142 g/cm³, it is recommended to be stored sealed in a dry environment, preferably at 2-8°C . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREUZCYJWPQPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619219
Record name tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203503-03-1
Record name tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods Analysis

Protection and Functionalization of Piperidine Nitrogen

A common synthetic approach involves protecting the piperidine nitrogen with a tert-butyl carbamate group (Boc protection). This is typically achieved by reacting 4-amino-3-hydroxypiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is generally conducted in an organic solvent like dichloromethane at low temperatures (0 to 5°C) to minimize side reactions and ensure selective protection.

Reaction Scheme:

Conversion of Hydroxy to Chloro Derivatives

The hydroxy group at the 3-position can be converted to a chloro substituent to facilitate further transformations. This is done by treating the hydroxy compound with chlorinating agents such as thionyl chloride , phosphorous oxychloride , or sulfuryl chloride in the presence of organic or inorganic bases. This step is crucial for preparing intermediates like (S)-tert-butyl 3-chloropiperidine-1-carboxylate, which can be further reacted to introduce other substituents.

Sulfonylation of the Hydroxy Group

Another key step involves the sulfonylation of the 3-hydroxy group using sulfonyl chlorides such as methane sulfonyl chloride or p-toluene sulfonyl chloride . This reaction is performed in the presence of a base (organic or inorganic) and a suitable solvent like dichloromethane at low temperatures (0–5°C), followed by stirring at room temperature. The sulfonylated intermediate is often purified by washing with aqueous acid and base solutions and then dried under reduced pressure.

Oxidation and Further Functionalization

Oxidation of intermediates can be achieved using hydrogen peroxide followed by treatment with bases such as sodium thiosulfate to quench excess oxidants. This step is applied to prepare specific oxidized derivatives or to remove protecting groups selectively.

Industrial and Continuous Flow Methods

In industrial settings, the synthesis may be optimized using continuous flow reactors to improve efficiency, yield, and purity. Automated control of reaction parameters such as temperature, reagent addition, and mixing allows scalable production of tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate suitable for pharmaceutical applications.

Detailed Experimental Data and Reaction Conditions

Step Reaction Type Reagents & Conditions Yield / Notes Reference
1 Boc protection of piperidine N 4-amino-3-hydroxypiperidine + tert-butyl chloroformate, triethylamine, DCM, 0–5°C High yield; low temperature prevents side reactions
2 Hydroxy to chloro conversion Thionyl chloride or sulfuryl chloride, organic/inorganic base, suitable solvent Provides (S)-tert-butyl 3-chloropiperidine-1-carboxylate intermediate
3 Sulfonylation of hydroxy group Methane sulfonyl chloride or p-toluene sulfonyl chloride, base (e.g., triethylamine), DCM, 0–5°C to RT Purification by aqueous washes; solid isolation by filtration
4 Oxidation Hydrogen peroxide, sodium thiosulfate quench Used for selective oxidation or deprotection steps
5 Industrial continuous flow Automated reactors, solvent and temperature control Enhances yield and purity; suitable for scale-up

Representative Experimental Procedure (From Patent Literature)

  • To a cooled (0–5°C) solution of (S)-tert-butyl-3-hydroxypiperidine-1-carboxylate (5 g) in dichloromethane (25 mL), methane sulfonyl chloride (3.7 g) and 4-dimethylaminopyridine (0.66 g) were added.
  • Triethylamine (7.5 g) was added slowly while maintaining temperature.
  • The mixture was stirred at 25–30°C for 2 hours.
  • Upon completion, water was added, layers separated, and the organic phase washed sequentially with 10% aqueous citric acid, sodium bicarbonate, and sodium chloride solutions.
  • The solvent was removed under reduced pressure, co-distilled with toluene, and the residue stirred with toluene at 25–30°C for 60 minutes.
  • The solid was filtered, washed, and dried to yield the sulfonylated intermediate.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as neurotransmission and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variants

The following table summarizes key structural analogs, highlighting differences in substituents, stereochemistry, and physical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Stereochemistry Purity Physical State
tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate 203503-03-1 C₁₀H₂₀N₂O₃ 216.28 4-amino, 3-hydroxy (racemic) 95% Solid
tert-Butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate 1007596-95-3 C₁₀H₂₀N₂O₃ 216.28 3R,4R stereoisomer 95% Solid
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 C₁₅H₂₃N₃O₂ 277.36 4-amino, 4-pyridinyl - Light yellow solid
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate 301221-57-8 C₁₂H₂₄N₂O₃ 244.33 2-amino-1-hydroxyethyl side chain - -
tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate 1171125-92-0 C₁₁H₂₂N₂O₃ 230.30 3-methoxy, 4-amino - -
Key Observations:

Stereochemistry : The (3R,4R) stereoisomer (CAS: 1007596-95-3) is enantiomerically pure, which may enhance binding specificity in chiral environments compared to the racemic form .

Methoxy substitution (CAS: 1171125-92-0) reduces polarity compared to hydroxyl, altering solubility and metabolic stability .

Side-Chain Modifications: The 2-amino-1-hydroxyethyl group (CAS: 301221-57-8) extends the side chain, possibly improving solubility or introducing hydrogen-bonding sites .

Physical and Chemical Properties

Property This compound tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate
State Solid Light yellow solid
Solubility Moderate in polar solvents (e.g., DMSO, ethanol) Likely reduced due to aromatic pyridinyl group
Stability Stable under recommended storage conditions Requires protection from light (pyridinyl sensitivity)

Biological Activity

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate is a piperidine derivative that has attracted attention in pharmacological research due to its potential therapeutic properties. This compound is characterized by the presence of a tert-butyl group, an amino group, and a hydroxyl group attached to a piperidine ring, making it a versatile building block for synthesizing complex molecules.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator , influencing various biological pathways. This interaction can lead to significant changes in cellular signaling processes, including neurotransmission and cell proliferation.

Key Mechanisms

  • Ligand Binding : The compound can bind to receptors or enzymes, modulating their activity.
  • Cellular Signaling : By affecting signaling pathways, it can influence biological processes such as apoptosis and proliferation.
  • Potential Anticancer Activity : Research indicates that it may exhibit anticancer properties by inducing apoptosis in tumor cells .

Research Findings

Recent studies have explored the biological activity of this compound in various contexts, including cancer therapy and enzyme inhibition.

Cancer Therapy

A study highlighted its potential anticancer activity through mechanisms involving apoptosis induction in hypopharyngeal tumor cells. The compound demonstrated slightly better cytotoxicity compared to the reference drug bleomycin, suggesting its efficacy in cancer treatment .

Enzyme Inhibition

This compound has been studied for its ability to inhibit key enzymes involved in disease processes, particularly protein tyrosine kinases, which are crucial in cancer progression. The structure–activity relationship (SAR) studies indicate that variations in the piperidine structure can significantly affect inhibition potency .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameKey FeaturesBiological Activity
This compoundContains both amino and hydroxyl groupsModulator of enzyme activity; potential anticancer effects
Tert-butyl 4-hydroxy-1-piperidinecarboxylateLacks the amino groupLimited biological activity compared to tert-butyl 4-amino
Tert-butyl 4-amino-1-piperidinecarboxylateLacks the hydroxyl groupReduced interaction with biological targets
Tert-butyl 3-hydroxy-4-aminopiperidine-1-carboxylateDifferent positioning of functional groupsVaries in biological activity based on structural modifications

Case Studies

Several case studies have documented the application of this compound in drug development:

  • Anticancer Efficacy : In vitro studies demonstrated that this compound could enhance apoptosis in specific cancer cell lines, suggesting its potential role as a therapeutic agent.
  • Enzyme Targeting : Investigations into its inhibitory effects on protein tyrosine kinases revealed promising results, indicating that modifications to its structure could enhance efficacy against cancer cells.

Q & A

Q. What are the recommended storage conditions for Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate to ensure stability during experimental use?

The compound should be stored in a refrigerator (2–8°C) to maintain stability, as it is sensitive to ambient temperatures. Its liquid form requires airtight containers to prevent moisture absorption or degradation. Purity (97%) should be verified via analytical certificates prior to use, and exposure to light should be minimized .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Synthesis typically involves multi-step reactions, including nucleophilic substitution or condensation under inert atmospheres. Key steps may include:

  • Protection/deprotection of functional groups (e.g., tert-butyloxycarbonyl (Boc) for amine protection).
  • Monitoring reaction progress via thin-layer chromatography (TLC) to ensure intermediate formation . Critical parameters include pH control, temperature optimization, and solvent selection (e.g., dimethyl sulfoxide for polar intermediates).

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Chromatography : Use HPLC or GC-MS to assess purity and detect impurities.
  • Spectroscopy : Confirm structure via 1^1H/13^{13}C NMR for functional group analysis and FT-IR for bond vibrations.
  • Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves stereochemistry and validates configuration (e.g., 3R,4R isomer) .

Advanced Research Questions

Q. What analytical methodologies are recommended for assessing the stability of this compound under varying pH and temperature conditions?

  • Kinetic Studies : Perform accelerated stability testing at elevated temperatures (40–60°C) and monitor degradation products via LC-MS.
  • Hydrolysis Analysis : Expose the compound to acidic/basic conditions (e.g., HCl/NaOH) and quantify residual intact compound using UV-Vis spectroscopy or HPLC .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal decomposition profiles to determine optimal handling conditions.

Q. How can computational chemistry tools optimize synthetic pathways for derivatives of this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction energetics and transition states.
  • Reaction Path Search Software : Tools like ICReDD integrate experimental data with computational models to narrow optimal reaction conditions (e.g., solvent polarity, catalyst selection) .
  • Molecular Dynamics Simulations : Model interactions between intermediates and solvents to improve yield and selectivity.

Q. What strategies resolve discrepancies in biological activity data across different assay systems?

  • Target Validation : Use competitive binding assays (e.g., surface plasmon resonance) to confirm interactions with enzymes/receptors.
  • Assay Standardization : Control variables like buffer composition, temperature, and cell line specificity to minimize variability.
  • Meta-Analysis : Cross-reference data from orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to identify outliers .

Q. How can crystallographic techniques resolve stereochemical ambiguities in this compound?

  • Single-Crystal Growth : Optimize crystallization conditions (e.g., solvent evaporation, diffusion) to obtain high-quality crystals.
  • SHELX Refinement : Utilize SHELXL for high-resolution data refinement, addressing challenges like twinning or disorder in the piperidine ring.
  • Validation Tools : Employ programs like PLATON to check for structural errors and ensure compliance with IUCr standards .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate
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Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate

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